molecular formula C15H8ClF3N2 B13088390 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

Cat. No.: B13088390
M. Wt: 308.68 g/mol
InChI Key: GHRPXXXRZYEBAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with 4-(trifluoromethyl)aniline under specific conditions to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Biological Activity

4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Overview of Quinazolines

Quinazolines are a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. They exhibit a wide range of activities including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The structural features of quinazolines often correlate with their biological activities, making them valuable in drug discovery efforts .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, typically involving the chlorination and trifluoromethylation of precursor compounds. For instance, starting from commercially available 2-amino benzoic acid, various synthetic routes have been developed to yield this compound effectively .

Anticancer Properties

Quinazoline derivatives, including this compound, have shown promising anticancer activity. Studies indicate that quinazolines can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated significant antitumor effects. For example:

  • Inhibition of EGFR : Compounds similar to this compound exhibit IC50 values in the low nanomolar range against various cancer cell lines, indicating potent inhibitory activity against EGFR .
  • Cytotoxicity Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that these compounds can induce apoptosis and inhibit cell growth effectively .

Antimalarial Activity

Research has also explored the antimalarial potential of quinazoline derivatives. For instance, hybrid compounds containing quinazoline moieties have been evaluated for their activity against Plasmodium falciparum strains. Notably:

  • In vitro Efficacy : Several synthesized hybrids demonstrated enhanced potency compared to standard treatments like chloroquine, with selectivity indices indicating favorable profiles against resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro and trifluoromethyl at strategic positions enhances binding affinity to target receptors like EGFR and vascular endothelial growth factor receptor (VEGFR) .
  • Substituent Effects : Variations in substituents on the quinazoline ring significantly influence biological activity. For example, modifications at the C-6 or C-7 positions can improve water solubility and enhance therapeutic efficacy against various cancers .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated a series of quinazoline derivatives against multiple cancer cell lines. The compound with a similar structure to this compound exhibited an IC50 value of approximately 20 nM against EGFR in A549 cells, outperforming standard inhibitors like gefitinib .
  • Case Study on Antimalarial Efficacy :
    • In a study assessing the antimalarial properties of various quinazoline derivatives, one compound showed significant inhibition of β-hematin formation in Plasmodium falciparum, suggesting a novel mechanism for disrupting hemozoin formation in malaria parasites .

Properties

Molecular Formula

C15H8ClF3N2

Molecular Weight

308.68 g/mol

IUPAC Name

4-chloro-2-[4-(trifluoromethyl)phenyl]quinazoline

InChI

InChI=1S/C15H8ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h1-8H

InChI Key

GHRPXXXRZYEBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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